(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid
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Overview
Description
PF-07247685 is a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase. This compound stabilizes the interaction between branched-chain ketoacid dehydrogenase kinase and the core subunit E2 of branched-chain ketoacid dehydrogenase, preventing the phosphorylation of E1. Branched-chain ketoacid dehydrogenase kinase mediates the phosphorylation of branched-chain ketoacid dehydrogenase, which is involved in controlling the rate-limiting step of branched-chain amino acid degradation. Impaired branched-chain amino acid catabolism has been associated with several diseases, particularly cardiometabolic diseases, including heart failure, type 2 diabetes mellitus, non-alcoholic fatty liver disease, and obesity .
Preparation Methods
The synthetic routes and reaction conditions for PF-07247685 involve the use of various chemical reagents and catalysts. The compound is typically synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. The industrial production methods for PF-07247685 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
PF-07247685 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: PF-07247685 can be reduced using reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
PF-07247685 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of branched-chain ketoacid dehydrogenase kinase and its effects on branched-chain amino acid metabolism.
Biology: Employed in cellular and molecular biology research to investigate the role of branched-chain ketoacid dehydrogenase kinase in various biological processes.
Medicine: Explored for its potential therapeutic effects in treating cardiometabolic diseases, such as heart failure, type 2 diabetes mellitus, non-alcoholic fatty liver disease, and obesity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting branched-chain ketoacid dehydrogenase kinase
Mechanism of Action
PF-07247685 exerts its effects by inhibiting branched-chain ketoacid dehydrogenase kinase. This inhibition stabilizes the interaction between branched-chain ketoacid dehydrogenase kinase and the core subunit E2 of branched-chain ketoacid dehydrogenase, preventing the phosphorylation of E1. By inhibiting branched-chain ketoacid dehydrogenase kinase, PF-07247685 controls the rate-limiting step of branched-chain amino acid degradation, thereby improving cardiometabolic endpoints and glucose tolerance in mice .
Comparison with Similar Compounds
PF-07247685 is compared with other similar compounds, such as PF-07208254 and BT2, which are also branched-chain ketoacid dehydrogenase kinase inhibitors. PF-07247685 demonstrates superior potency and efficacy compared to these compounds. While PF-07208254 and BT2 also inhibit branched-chain ketoacid dehydrogenase kinase, PF-07247685 exhibits a more potent inhibitory effect and improved cardiometabolic outcomes in preclinical studies .
Similar compounds include:
- PF-07208254
- BT2
These compounds share similar mechanisms of action but differ in their potency, efficacy, and specific applications .
Properties
Molecular Formula |
C21H20N2O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[4-[6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl]-1,3-thiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C21H20N2O3S/c1-2-21(9-10-21)13-26-18-8-7-14(11-22-18)17-12-27-19(23-17)15-5-3-4-6-16(15)20(24)25/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,25) |
InChI Key |
NMOXDKZFTLXESP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)COC2=NC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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